4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine
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Overview
Description
4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a unique structure that combines a pyridine ring substituted with bromine and fluorine atoms, linked to an oxolane ring through an ether bond.
Mechanism of Action
Target of Action
It is known that the compound contains a pyridin ring with bromine, fluorine, and amine functional groups attached at specific positions , which suggests that it may interact with various biological targets.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interactions with its targets . .
Preparation Methods
The synthesis of 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine typically involves several steps:
Starting Materials: The synthesis begins with 5-bromo-3-fluoropyridine and oxolane-3-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production: For large-scale production, the process may be optimized to improve yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions: Palladium-catalyzed reactions are commonly used, especially for coupling reactions.
Major Products: The reactions typically yield substituted pyridine derivatives, which can be further functionalized for various applications.
Scientific Research Applications
4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 5-bromo-4-fluoropyridin-2-amine and 2-amino-5-bromo-3-fluoropyridine share structural similarities.
Uniqueness: The presence of the oxolane ring and the specific substitution pattern on the pyridine ring make it unique, offering distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5-bromo-3-fluoropyridin-2-yl)oxyoxolan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O2/c10-5-1-6(11)9(13-2-5)15-8-4-14-3-7(8)12/h1-2,7-8H,3-4,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZRBTLODZIZJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=C(C=C(C=N2)Br)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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